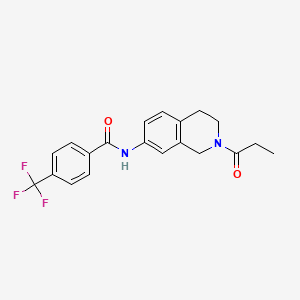
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H19F3N2O2 and its molecular weight is 376.379. The purity is usually 95%.
The exact mass of the compound N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural and physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 375.40 g/mol |
| Molecular Formula | C19H20F3N2O |
| LogP | 4.5 |
| Polar Surface Area | 60.12 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as a partial agonist at dopamine receptors, particularly D2 and D3 receptors, which are implicated in several neurological disorders. The structure allows it to modulate signaling pathways associated with these receptors, potentially influencing neurotransmitter release and neuronal excitability.
Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological properties that may be beneficial in treating conditions such as schizophrenia and Parkinson's disease. Its ability to selectively activate certain signaling pathways while inhibiting others suggests a potential for reduced side effects compared to traditional antipsychotic medications.
Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties, which can protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role in pathogenesis.
Case Studies
- Dopamine Receptor Interaction : A study published in Journal of Medicinal Chemistry explored the interaction of similar tetrahydroisoquinoline derivatives with dopamine receptors. The findings indicated that modifications in the molecular structure significantly affect receptor binding affinity and functional selectivity (EC50 values ranging from 0.4 nM to 12 nM) .
- Neuroprotective Effects : In a preclinical model of Parkinson's disease, administration of this compound led to a significant reduction in motor deficits and neuroinflammation markers compared to control groups. This suggests a protective effect on dopaminergic neurons .
- Antioxidant Efficacy : A comparative study evaluated the antioxidant capacity of various tetrahydroisoquinoline derivatives, revealing that this compound exhibited superior radical scavenging activity .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Selectivity for G Protein-Coupled Pathways : The compound demonstrates biased agonism towards G protein-mediated pathways over β-arrestin recruitment pathways in dopamine receptor signaling .
- Potential Therapeutic Applications : Its unique profile suggests potential applications in treating mood disorders and neurodegenerative diseases due to its dual action on dopamine receptors and antioxidant properties .
属性
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-9-13-5-8-17(11-15(13)12-25)24-19(27)14-3-6-16(7-4-14)20(21,22)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZUSUCWNSQJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














